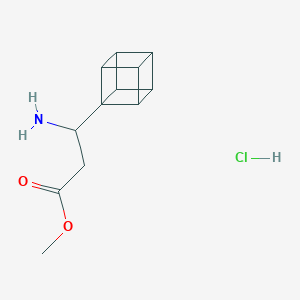
Methyl 3-amino-3-(cuban-1-yl)propanoate HCl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is a unique organic compound featuring a cubane structure Cubane is a hydrocarbon with a cubic framework, which imparts remarkable stability and rigidity to the molecule
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride typically involves multiple steps. One common method starts with the preparation of cubane-1-carboxylic acid, which is then converted to cubane-1-carbonyl chloride. This intermediate reacts with methyl 3-amino-3-(cuban-1-yl)propanoate under controlled conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for precise control of reaction conditions. Purification steps such as recrystallization or chromatography are employed to ensure the final product meets industrial standards.
化学反应分析
Types of Reactions
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines or amides.
科学研究应用
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex cubane derivatives.
Biology: Investigated for its potential as a scaffold in drug design due to its rigid structure.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical properties.
作用机制
The mechanism of action of Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride depends on its application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cubane structure provides a rigid framework that can enhance binding affinity and specificity.
相似化合物的比较
Similar Compounds
- Methyl 3-amino-3-(pyridin-4-yl)propanoate hydrochloride
- Methyl 3-amino-3-(naphthalen-1-yl)propanoate hydrochloride
- Methyl 3-amino-3-(furan-2-yl)propanoate hydrochloride
Uniqueness
Methyl 3-amino-3-(cuban-1-yl)propanoate hydrochloride is unique due to its cubane structure, which imparts exceptional stability and rigidity. This makes it distinct from other similar compounds that do not possess the cubane framework. The unique properties of cubane derivatives make them valuable in various scientific and industrial applications.
属性
分子式 |
C12H16ClNO2 |
|---|---|
分子量 |
241.71 g/mol |
IUPAC 名称 |
methyl 3-amino-3-cuban-1-ylpropanoate;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c1-15-4(14)2-3(13)12-9-6-5-7(9)11(12)8(5)10(6)12;/h3,5-11H,2,13H2,1H3;1H |
InChI 键 |
GEKMXFXJKMLWIW-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CC(C12C3C4C1C5C4C3C25)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


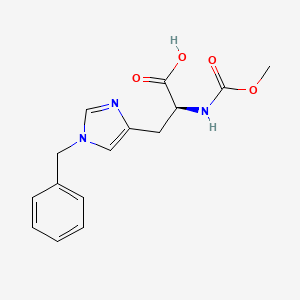
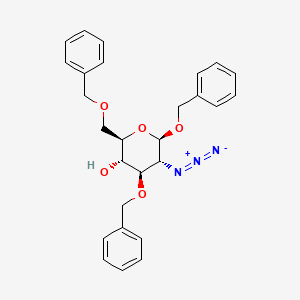
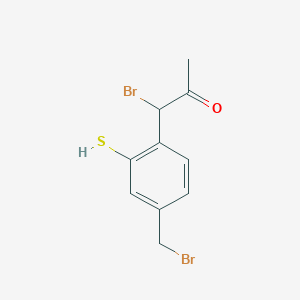
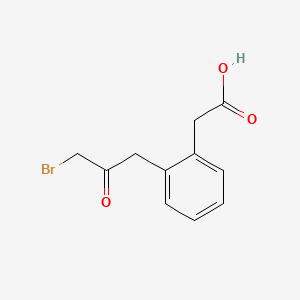

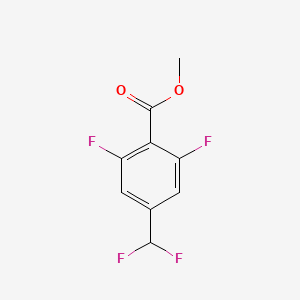
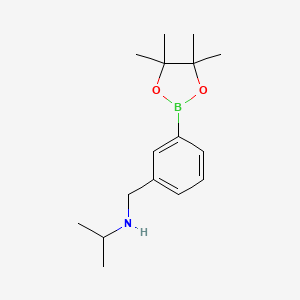


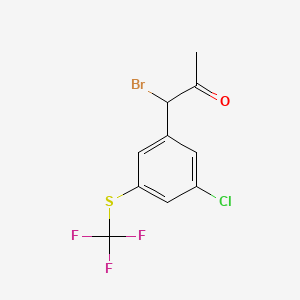
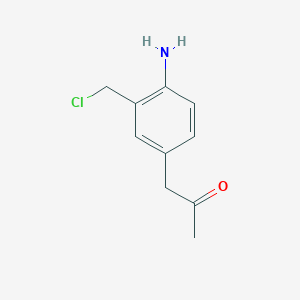
![3-Methyl-3,4-dihydro-1H-[1,2]oxaborinino[3,4-C]pyridin-1-OL](/img/structure/B14038176.png)


